3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
Description
The target compound features a propan-2-yl-substituted indole core linked via a propanamide chain to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group. While direct pharmacological data for this compound are unavailable (), structural analogs provide insights into its possible properties.
Properties
Molecular Formula |
C23H25N5O |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C23H25N5O/c1-17(2)28-14-19(21-5-3-4-6-22(21)28)9-12-23(29)26-20-10-7-18(8-11-20)13-27-16-24-15-25-27/h3-8,10-11,14-17H,9,12-13H2,1-2H3,(H,26,29) |
InChI Key |
AAXDVDNAISWQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Structural Features
- Indole Moiety : Contributes to the compound's ability to interact with biological targets.
- Triazole Ring : Known for its pharmacological properties, including antifungal and antibacterial activities.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing indole and triazole moieties in cancer therapy. For instance:
- A derivative of triazole demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values as low as 0.34 μM. The mechanism involved cell cycle arrest and apoptosis induction through tubulin polymerization inhibition .
Antimicrobial Properties
The triazole ring is well-documented for its antimicrobial properties:
- Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.5 μg/mL .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties:
- Certain indole-based compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Pesticidal Activity
Compounds with triazole structures are also explored for their applications in agriculture:
- Some studies indicate that triazole derivatives possess fungicidal properties, making them suitable for developing new agrochemicals to combat plant pathogens .
Plant Growth Regulation
Research has suggested that indole derivatives can act as plant growth regulators:
- These compounds can influence various physiological processes in plants, enhancing growth and resistance to environmental stressors .
Case Study 1: Anticancer Compound Development
A recent study synthesized several indole-triazole hybrids and evaluated their anticancer activities. One compound showed significant selectivity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for future drug development.
Case Study 2: Antimicrobial Screening
A series of indole-triazole derivatives were screened against multiple bacterial strains. The results demonstrated that modifications to the triazole ring significantly enhanced antimicrobial potency, suggesting structure-activity relationships that could guide future synthesis efforts.
Mechanism of Action
The mechanism of action of 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical structural variations between the target compound and analogs from the literature:
Functional Implications
- Indole and Propan-2-yl Group : The propan-2-yl substitution on indole likely enhances lipophilicity and membrane permeability compared to unsubstituted indoles (e.g., ).
- 1,2,4-Triazole vs. 1,2,3-Triazole: The 1,2,4-triazole in the target (vs.
- Amide Linker : The propanamide chain balances flexibility and rigidity, differing from shorter (e.g., ethyl in ) or bulkier (e.g., pyridinyl in ) linkers.
SAR Insights
- Antifungal Potential: ’s 1,2,4-triazole-phenylbenzamide derivatives showed >85% inhibition against Botrytis cinerea, suggesting the target’s triazole group may confer similar activity.
- Indole Role : Indole derivatives in and highlight the scaffold’s compatibility with bioactive motifs, though substitutions (e.g., propan-2-yl) may optimize target engagement.
Biological Activity
The compound 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a hybrid molecule that combines the indole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The structural formula of the compound features an indole ring connected to a triazole moiety via a propanamide linker. The synthesis typically involves the coupling of an indole derivative with a triazole-containing phenyl group through amide bond formation.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and methanol |
2.1 Anticancer Activity
Research indicates that compounds containing both indole and triazole structures exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and inhibiting cell migration.
Case Study: Anticancer Efficacy
In a study involving several cancer cell lines (e.g., HCT116, MCF-7), the compound demonstrated an IC50 value of approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers.
2.2 Antimicrobial Activity
The triazole moiety is well-known for its antimicrobial properties. The compound has been evaluated against various bacterial strains, including ESKAPE pathogens, which are notorious for their antibiotic resistance. Preliminary results suggest that it exhibits moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Profile
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 32 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The triazole ring interacts with enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : It promotes apoptotic pathways through ROS generation and modulation of key signaling molecules like NF-kB.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.
4. Conclusion
The compound 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide displays promising biological activity across multiple domains, particularly in anticancer and antimicrobial applications. Further studies are warranted to elucidate its full pharmacological profile and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
